4-氟-2-(羟甲基)苯酚

概述

描述

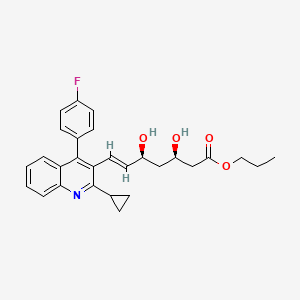

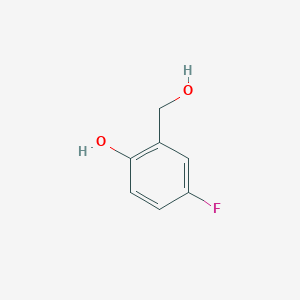

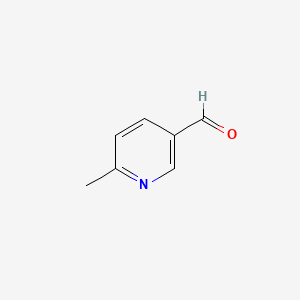

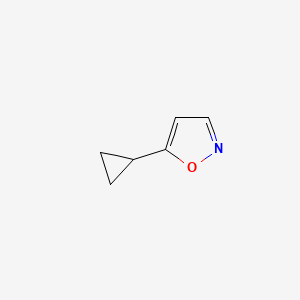

4-Fluoro-2-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7FO2 . It has a molecular weight of 142.13 .

Synthesis Analysis

The synthesis of compounds similar to 4-Fluoro-2-(hydroxymethyl)phenol has been reported in the literature. For instance, a biologically important alkylaminophenol compound was synthesized using the Petasis reaction .Molecular Structure Analysis

The InChI code for 4-Fluoro-2-(hydroxymethyl)phenol is1S/C7H7FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis

While specific reactions involving 4-Fluoro-2-(hydroxymethyl)phenol are not detailed in the search results, reactions at the benzylic position are very important for synthesis problems . These can include free radical bromination, nucleophilic substitution, and oxidation .科学研究应用

医药:抗菌剂开发

4-氟-2-(羟甲基)苯酚: 正在被探索用于开发新型抗菌剂。 其结构特性使其能够与细菌细胞壁相互作用并破坏其完整性,导致微生物死亡 。该化合物可能成为合成对抗耐药菌株的新型药物的关键。

材料科学:聚合物合成

在材料科学中,该化合物用作合成特种聚合物的单体。 其结构中的氟原子赋予聚合物独特的性质,例如提高对溶剂的抵抗力和增强的热稳定性 。这些聚合物在航空航天和汽车行业具有潜在的应用。

环境科学:污染物降解

研究人员正在研究在环境科学中使用4-氟-2-(羟甲基)苯酚降解污染物。 其化学结构可能有助于分解工业废物中发现的有毒化合物,从而减少环境污染并有助于废物管理工作 。

分析化学:色谱标准品

这种酚类化合物因其独特的化学特征而被用作色谱分析的标准品。 它有助于校准仪器,并确保在检测各种样品中的酚类化合物时分析结果的准确性 。

生物化学:酶抑制研究

在生物化学中,4-氟-2-(羟甲基)苯酚用于酶抑制研究。 它作为某些酶的抑制剂,提供对酶机制的见解,并有助于开发基于酶的疾病治疗方法 。

药物研究:药物设计

制药行业利用该化合物进行药物设计和发现。它的分子框架对于创建可针对更好的药物疗效和减少副作用进行优化的先导化合物非常宝贵。 它在药物开发的早期阶段起着至关重要的作用 。

安全和危害

The safety data sheet for a related compound, phenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用机制

Target of Action

It’s known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be the reactants in these reactions.

Mode of Action

The mode of action of 4-Fluoro-2-(hydroxymethyl)phenol is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 4-Fluoro-2-(hydroxymethyl)phenol are likely related to its role in SM cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming reactions . The compound’s role in these reactions suggests that it may affect pathways related to carbon–carbon bond formation.

Pharmacokinetics

The compound’s molecular weight is 142128 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 4-Fluoro-2-(hydroxymethyl)phenol is likely the formation of new carbon–carbon bonds through SM cross-coupling reactions . This suggests that the compound’s action results in the formation of new organic compounds.

属性

IUPAC Name |

4-fluoro-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEOTXXUGOGZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442331 | |

| Record name | 4-fluoro-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2357-33-7 | |

| Record name | 4-fluoro-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 4-Fluoro-2-(hydroxymethyl)phenol as a degradation product of Tavaborole?

A1: Identifying and characterizing degradation products like 4-Fluoro-2-(hydroxymethyl)phenol is crucial for several reasons:

- Drug Safety: Understanding the degradation profile of Tavaborole helps assess the safety and efficacy of the drug, especially during long-term storage or exposure to various environmental factors. The presence of 4-Fluoro-2-(hydroxymethyl)phenol, previously unreported in the literature, necessitates further investigation into its potential toxicity and impact on the drug's overall safety profile. []

- Drug Quality: Monitoring the formation of 4-Fluoro-2-(hydroxymethyl)phenol can serve as a critical quality control parameter during Tavaborole manufacturing. This ensures the drug product's purity and potency meet the required standards. []

- Formulation Optimization: Knowledge of Tavaborole's degradation pathway, particularly under oxidative stress, can guide the development of more stable formulations. This may involve incorporating antioxidants or modifying packaging to minimize degradation and maintain the drug's shelf life. []

Q2: How was 4-Fluoro-2-(hydroxymethyl)phenol isolated and characterized in the study?

A2: The researchers employed a multi-step approach:

- Forced Degradation: Tavaborole was subjected to oxidative stress using hydrogen peroxide (H2O2) to accelerate degradation and generate detectable amounts of degradation products. []

- Isolation: The unknown impurity, later identified as 4-Fluoro-2-(hydroxymethyl)phenol (DP-1), was isolated from the degradation mixture using reverse-phase preparative chromatography. This technique separates compounds based on their different affinities for the stationary and mobile phases. []

- Structure Elucidation: The structure of DP-1 was characterized using a combination of high-resolution mass spectrometry (HRMS) to determine the molecular weight and fragmentation pattern, and multidimensional nuclear magnetic resonance (NMR) spectroscopy to determine the connectivity and spatial arrangement of atoms within the molecule. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

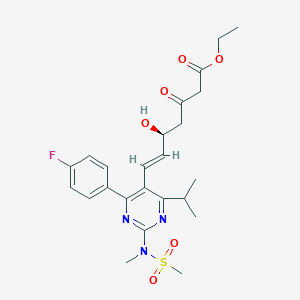

![17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/no-structure.png)

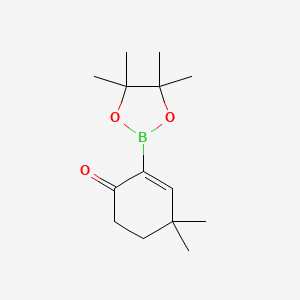

![2-Iodobenzo[d]thiazol-6-ol](/img/structure/B1311827.png)